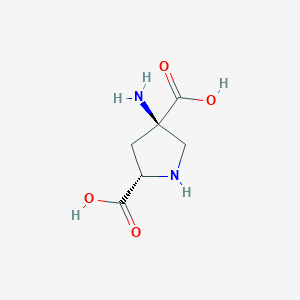
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid, commonly known as L-AP4, is a synthetic amino acid analog that acts as an agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
作用機序
L-AP4 acts as an agonist of the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which is predominantly expressed in the presynaptic terminals of neurons in the central nervous system. Activation of (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid by L-AP4 leads to a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a reduction in neuronal excitability and synaptic transmission, which may have therapeutic implications for various neurological disorders.
生化学的および生理学的効果
L-AP4 has been shown to have a range of biochemical and physiological effects in various animal models. These include a reduction in the release of glutamate and other neurotransmitters, an increase in the activity of antioxidant enzymes, and a decrease in the production of inflammatory cytokines. L-AP4 has also been shown to have neuroprotective effects in various models of neuronal injury and degeneration.
実験室実験の利点と制限
One advantage of using L-AP4 in laboratory experiments is its specificity for the (2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid receptor, which allows for targeted modulation of glutamatergic neurotransmission. However, one limitation is that L-AP4 has a relatively short half-life and may require continuous administration to maintain its effects.
将来の方向性
There are several potential future directions for research on L-AP4. These include further investigation of its therapeutic potential in various neurological disorders, as well as its role in regulating synaptic plasticity and neuronal development. Additionally, there is a need for the development of more stable and potent analogs of L-AP4 for use in both laboratory experiments and potential clinical applications.
合成法
The synthesis of L-AP4 involves the condensation of L-glutamic acid with 2-amino-4-pyrrolidone-2-carboxylic acid (APC) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected and purified to obtain the final product.
科学的研究の応用
L-AP4 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain. It has also been investigated for its potential role in regulating synaptic transmission and plasticity in the central nervous system.
特性
CAS番号 |
171336-79-1 |
|---|---|
製品名 |
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
分子式 |
C6H10N2O4 |
分子量 |
174.15 g/mol |
IUPAC名 |
(2S,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6+/m0/s1 |
InChIキー |
XZFMJVJDSYRWDQ-BBIVZNJYSA-N |
異性体SMILES |
C1[C@H](NC[C@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
正規SMILES |
C1C(NCC1(C(=O)O)N)C(=O)O |
同義語 |
2,4-Pyrrolidinedicarboxylicacid,4-amino-,(2S-cis)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



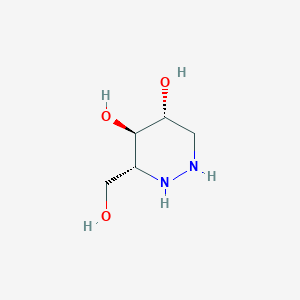
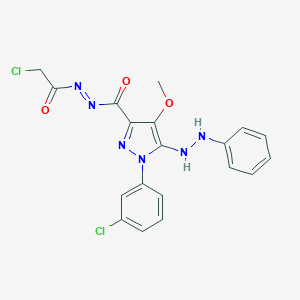
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
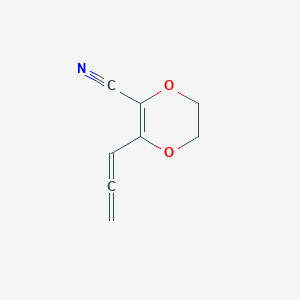
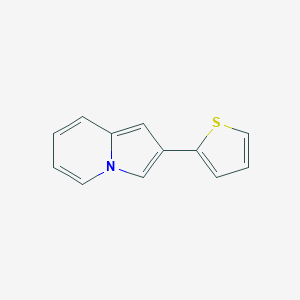
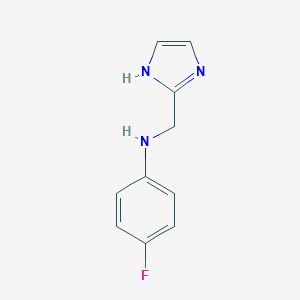
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
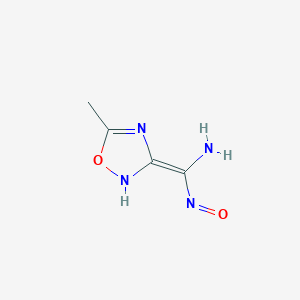
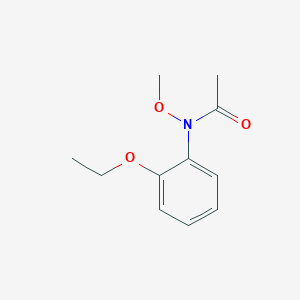
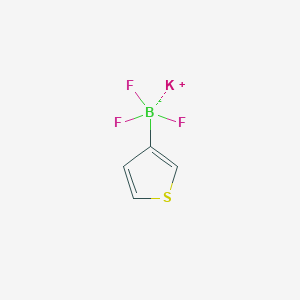
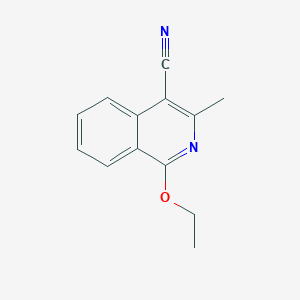
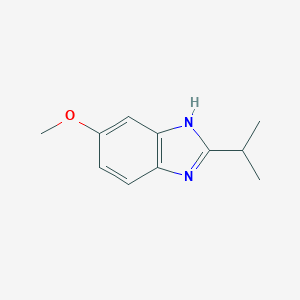
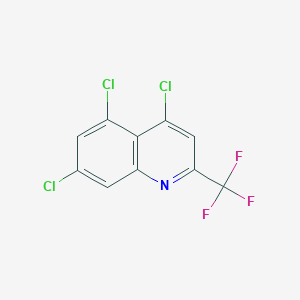
![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)